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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

the synthesis of erbium silicide (ErSi2-x) layers. Our goal is to help you improve the surface

morphology and overall quality of your films.

Frequently Asked Questions (FAQs)
Q1: What is erbium silicide and why is it important?

A1: Erbium silicide (ErSi2-x) is a rare-earth silicide that is of significant interest for

microelectronic applications. It is known for having one of the lowest resistivities among

silicides (~34 µΩ cm) and forms a low Schottky barrier height on n-type silicon (0.3–0.4 eV).

These properties make it a promising candidate for use in ohmic contacts, rectifying contacts,

and low-resistance interconnects in various electronic devices.

Q2: What are the most common challenges in forming high-quality erbium silicide layers?

A2: The most frequently encountered issues include:

Poor Surface Morphology: This can manifest as high surface roughness, the formation of

pinholes, or the development of pyramidal defects.[1][2][3]

Surface Oxidation: Erbium is highly reactive with oxygen, and exposure to even trace

amounts during fabrication or annealing can lead to the formation of erbium oxide, which
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degrades the film's electrical properties.[1][2]

Formation of Discontinuous Layers: At high substrate temperatures, intensive sputtering and

aggregation can lead to the formation of discontinuous films with high resistivity.[4]

Q3: What is the typical chemical formula for the erbium silicide phase formed?

A3: The solid-state reaction between Erbium (Er) and Silicon (Si) typically forms a silicon-

deficient hexagonal disilicide phase, which is written as ErSi2-x.[1][2]

Troubleshooting Guide
Issue 1: Presence of Pinholes or Pits in the Erbium
Silicide Film
Symptoms:

Microscopic examination (e.g., using SEM or AFM) reveals small, deep, and regularly

shaped pits on the surface of the silicide layer.[1][5]

These defects can penetrate into the silicon substrate.[5]

Degraded electrical performance of devices.[5]

Possible Causes:

Interfacial Contamination: Contaminants, such as a native oxide layer, at the interface

between the erbium and silicon can be a primary cause of pitting.[6][7]

Inhomogeneous Silicide Growth: Non-uniform growth can lead to regions where silicon

atoms diffuse more rapidly, resulting in the formation and expansion of pinholes.[1][3]

Solutions:

Substrate Preparation in Ultra-High Vacuum (UHV): Preparing the silicon substrate surface

under UHV conditions before erbium deposition can significantly reduce or eliminate surface

pitting.[6][7]
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Ion Irradiation Techniques: Using ion irradiation can break up and disperse interfacial

contaminants like thin oxide layers, allowing for a more uniform silicide formation.[6][7]

Capping Layers: Depositing a capping layer, such as Titanium (Ti), over the erbium film

before annealing can protect the surface from oxidation and has been shown to result in

pinhole-free films with a sharp and smooth interface.[1]

Issue 2: Formation of Pyramidal Defects on the Film
Surface
Symptoms:

SEM or AFM imaging shows randomly distributed, micron-sized pyramid-like protrusions on

the film surface.[1]

These defects are often observed when using thicker initial erbium films.[1][2]

Possible Causes:

Epitaxial Stress Relief: Pyramidal defects can form to relieve compressive, biaxial epitaxial

stresses that build up during the growth of the ErSi2-x film. This can lead to the separation

and buckling of the silicide film from the substrate.[1][8]

Solutions:

Control of Initial Erbium Thickness: The formation of pyramidal defects is dependent on the

initial thickness of the erbium layer. Experiment with thinner Er films to mitigate this issue.[1]

[2]

Use of Amorphous Substrates: The absence of these defects when erbium silicide is

formed on amorphous substrates suggests that epitaxial strains are a key factor. While not

always practical, this indicates that disrupting the epitaxial growth can prevent their

formation.[2]

Issue 3: High Surface Roughness and Discontinuous
Film
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Symptoms:

AFM analysis indicates a high root-mean-square (RMS) surface roughness.

The film may appear non-uniform or discontinuous under microscopic examination.[4]

High electrical resistivity of the layer.[4]

Possible Causes:

High Substrate Temperature: Elevated substrate temperatures during ion beam synthesis

can lead to increased sputtering and aggregation, resulting in fractal surface patterns and

discontinuous layers.[4]

Grain Size Growth: Increased annealing temperatures can lead to larger grain sizes, which

in turn can increase the surface roughness of the film.[9]

Solutions:

Optimize Substrate Temperature: For ion beam synthesis, the ErSi2-x phase can be formed

directly at substrate temperatures of 200°C or higher. However, to avoid excessive sputtering

and aggregation, it is crucial to control and optimize this temperature.[3][4]

Post-Implantation Annealing: For samples synthesized at lower implantation temperatures,

post-implantation annealing is necessary for the formation of the ErSi2-x phase. This two-

step process can offer better control over the final surface morphology.[3][4]

Control Annealing Parameters: Carefully select the annealing temperature and time to

balance the need for complete silicide formation with the prevention of excessive grain

growth and surface roughening.

Issue 4: Surface Oxidation of the Erbium Silicide Layer
Symptoms:

Presence of an oxygen-rich layer on the surface, detectable by techniques like Auger

Electron Spectroscopy (AES).[3]
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Degraded electrical properties of the silicide film.

Possible Causes:

High Reactivity of Erbium: Erbium readily reacts with oxygen, and exposure to ambient

conditions, even with high-purity nitrogen annealing, can lead to oxidation.[1][2]

Solutions:

In-situ Annealing: Whenever possible, perform the annealing step in-situ under UHV

conditions immediately after erbium deposition to prevent exposure to oxygen.[1]

Use of a Capping Layer: Depositing a protective capping layer, such as a 10 nm thick Ti film,

on top of the erbium layer before ex-situ annealing has been shown to effectively prevent

oxidation.[1][10]

Data Presentation
Table 1: Effect of Annealing Temperature on Erbium Silicide Properties
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Annealing
Temperature
(°C)

ErSi2-x Phase
Formation

Stability

Schottky
Barrier Height
(SBH) on p-
Si(100) (eV)

Mean SBH on
n-Si(100) (eV)

300
Initial reaction

with Si begins
- - -

500
ErSi2-x peaks

increase rapidly

Stable up to

1000°C
0.783 - 0.805 0.427

600 Stable
Stable up to

1000°C
0.783 - 0.805 0.371

700 Stable
Stable up to

1000°C
0.783 - 0.805 -

800 Stable
Stable up to

1000°C
0.783 - 0.805 -

900 Stable
Stable up to

1000°C
0.783 - 0.805 -

Data synthesized from multiple sources.[1][2][3]

Table 2: Influence of Initial Erbium Thickness on Surface Morphology

Initial Er Thickness Observed Surface Defects

31 nm High density of pyramid-like protrusions

107 nm Recessed square pinholes

Data from a study on Er/Si(100) annealed at 600°C.[1]

Experimental Protocols
Protocol 1: Erbium Silicide Formation using a Titanium
Capping Layer

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/publication/44628378_Transmission_electron_microscopy_study_of_erbium_silicide_formation_from_TiEr_stack_for_Schottky_contact_applications
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/44628378_Transmission_electron_microscopy_study_of_erbium_silicide_formation_from_TiEr_stack_for_Schottky_contact_applications
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the formation of erbium silicide with an ex-situ annealing step, using a

titanium capping layer to prevent oxidation.

Substrate Preparation:

Start with a clean Si(100) substrate.

Perform a standard RCA clean followed by a dilute HF dip to remove the native oxide.

Deposition:

Immediately transfer the substrate to a high-vacuum deposition chamber.

Deposit the desired thickness of the Erbium (Er) layer.

Without breaking vacuum, deposit a protective Titanium (Ti) capping layer (e.g., 10 nm

thick).

Annealing:

Transfer the substrate to a rapid thermal annealing (RTA) system.

Anneal in a forming gas or nitrogen ambient.

The transformation to erbium silicide is typically complete after annealing at 500°C.

Higher temperatures (e.g., up to 700°C) can be used, but may lead to the formation of

titanium silicide.[1]

Characterization:

Analyze the surface morphology using Atomic Force Microscopy (AFM) and Scanning

Electron Microscopy (SEM).

Confirm the phase formation using X-ray Diffraction (XRD).

Protocol 2: Ion Beam Synthesis of Erbium Silicide
This protocol outlines the formation of erbium silicide using high-current erbium ion

implantation.
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Substrate Preparation:

Begin with a clean Si wafer.

Implantation:

Mount the Si wafer in a metal vapor vacuum arc (MEVVA) ion source.

Perform Erbium (Er) ion implantation at a specific extraction voltage (e.g., 60 kV).

Control the ion dose (e.g., 5x1016 to 2x1017 cm-2) and beam current density (e.g., 3 to 26

µA/cm2).[4]

Maintain the desired substrate temperature. For direct formation of ErSi2-x, a substrate

temperature of ≥200°C is required.[3][4]

Post-Implantation Annealing (if required):

If the implantation was performed at a lower substrate temperature, a subsequent

annealing step is necessary to form the ErSi2-x phase.

Characterization:

Use Rutherford Backscattering Spectrometry (RBS) to analyze the composition and depth

profile.

Employ XRD to identify the crystalline phases.

Characterize the surface morphology with AFM.

Measure the electrical resistivity.

Visualizations
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Caption: Workflow for erbium silicide formation with a Ti capping layer.
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Common Causes of Poor Morphology Surface Morphology Issues Potential Solutions

Interfacial Contamination
(e.g., Native Oxide) Pinholes / Pits

Epitaxial Stress Pyramidal Defects

High Substrate Temperature
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High Roughness /
Discontinuous Film

UHV Substrate Prep

Use Capping Layer (Ti)

Control Er Thickness
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Annealing Temperature

Click to download full resolution via product page

Caption: Relationship between causes, problems, and solutions for surface morphology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.researchgate.net/publication/234959099_Effects_of_substrate_temperature_and_annealing_temperature_on_the_formation_and_properties_of_erbium_silicide_layers_synthesized_by_high_current_Er_ion_implantation
https://www.researchgate.net/publication/352937439_Process_Steps_for_High_Quality_Si-Based_Epitaxial_Growth_at_Low_Temperature_via_RPCVD
https://pmc.ncbi.nlm.nih.gov/articles/PMC8728530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8728530/
https://www.benchchem.com/product/b1143583#improving-the-surface-morphology-of-erbium-silicide-layers
https://www.benchchem.com/product/b1143583#improving-the-surface-morphology-of-erbium-silicide-layers
https://www.benchchem.com/product/b1143583#improving-the-surface-morphology-of-erbium-silicide-layers
https://www.benchchem.com/product/b1143583#improving-the-surface-morphology-of-erbium-silicide-layers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1143583?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

